Hirsutene Sesquiterpenoid: A Technical Guide to Discovery, Isolation, and Characterization
Hirsutene Sesquiterpenoid: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hirsutene is a naturally occurring sesquiterpenoid belonging to the linear triquinane class of compounds, characterized by a unique 5-5-5 fused tricyclic ring system. First identified from the fungus Stereum hirsutum, hirsutene and its derivatives, known as hirsutanoids, have garnered significant interest within the scientific community.[1][2] This interest stems from their complex molecular architecture and a range of reported biological activities, including cytotoxic and antimicrobial properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hirsutene, with a focus on detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.
Discovery and Natural Sources
Hirsutene was first discovered as a secondary metabolite produced by the fungus Stereum hirsutum, a wood-rotting basidiomycete.[1][4] This fungus is known to produce a variety of hirsutane-type sesquiterpenoids.[5] In addition to Stereum hirsutum, hirsutene has been identified as a product of a chimeric sesquiterpene synthase from Steccherinum ochraceum.[1] The investigation of fungal fermentation broths, particularly from the genus Stereum, has led to the isolation of numerous hirsutene-related compounds, such as hirsutenols A, B, and C.[6][7]
Biosynthesis of Hirsutene
The biosynthesis of hirsutene in fungi proceeds through the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP). A key enzyme, hirsutene synthase, which is a sesquiterpene synthase (STS), catalyzes the complex cyclization of FPP to form the characteristic tricyclic scaffold of hirsutene.[1][8] In Stereum hirsutum, this enzyme has been identified as an unusual fusion protein, comprising both a sesquiterpene synthase domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[9]
The cyclization mechanism is intricate, involving several key steps:
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Initial Cyclization (C1-C11): The process begins with the 1,11-cyclization of farnesyl pyrophosphate (FPP) to form a trans-humulyl cation intermediate.
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Second Cyclization (C2-C9): A subsequent cyclization occurs between C2 and C9.
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Third Cyclization (C3-C6): The final ring closure takes place between C3 and C6.
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Hydride and Alkyl Shifts: The formation of the 5-5-5 fused ring skeleton is completed through one intramolecular 1,2-hydride shift (from C9 to C10) and three successive 1,2-alkyl shifts.[1]
The following diagram illustrates the biosynthetic pathway from FPP to (+)-Hirsutene.
Caption: Biosynthetic pathway of (+)-Hirsutene from FPP.
Experimental Protocols
Fungal Fermentation and Culture
The production of hirsutene and related sesquiterpenoids is typically achieved through submerged fermentation of Stereum hirsutum. While specific media compositions can be optimized to enhance yield, a representative protocol is described below.
Protocol 1: Fermentation of Stereum hirsutum
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Strain: Stereum hirsutum (e.g., strain L515).
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Media: A suitable liquid medium, such as WGB medium (30.0 g/L wheat bran, 20.0 g/L glucose, 1.5 g/L KH2PO4, and 1.5 g/L MgSO4), is prepared and autoclaved.[10]
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Inoculation: The sterilized medium is inoculated with a mycelial culture of S. hirsutum.
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Incubation: The culture is incubated at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.
Isolation and Purification of Hirsutene
The isolation of hirsutene from the fermentation broth involves extraction followed by a series of chromatographic steps. The following is a general workflow and a more detailed protocol for the purification of hirsutane sesquiterpenoids.
Caption: General workflow for the isolation of hirsutene.
Protocol 2: Extraction and Chromatographic Purification
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Extraction: After incubation, the fermentation broth is separated from the mycelia by filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
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Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The elution may start with 100% n-hexane, gradually increasing the polarity with ethyl acetate.
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Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate staining reagent (e.g., vanillin-sulfuric acid). Fractions containing compounds with the expected Rf value for hirsutene are pooled and concentrated.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol (B129727) and water is a typical mobile phase.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Purification: The fraction containing hirsutene is injected onto the preparative HPLC system, and the peak corresponding to hirsutene is collected. The solvent is then removed under vacuum to yield the pure compound.
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Quantitative Data
The yield of hirsutene can vary depending on the fungal strain, culture conditions, and extraction efficiency. While specific yields from Stereum hirsutum fermentations are not always reported, studies involving heterologous expression of the hirsutene synthase gene in Saccharomyces cerevisiae have provided quantitative data.
| Parameter | Value | Source Organism | Reference |
| Hirsutene Production | 54-62 µg/mL of culture | Saccharomyces cerevisiae (recombinant) | [11] |
Spectroscopic Data for Structure Elucidation
The structure of hirsutene is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
The following table summarizes the reported 1H and 13C NMR chemical shifts for hirsutene.
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| 1 | 39.8 | 1.35-1.55 (m) |
| 2 | 52.1 | 2.20-2.35 (m) |
| 3 | 149.8 | - |
| 4 | 106.3 | 4.65 (s), 4.80 (s) |
| 5 | 39.2 | 1.80-1.95 (m) |
| 6 | 48.9 | 2.05-2.20 (m) |
| 7 | 34.5 | 1.60-1.75 (m) |
| 8 | 41.6 | 1.25-1.40 (m) |
| 9 | 63.8 | 2.40-2.55 (m) |
| 10 | 54.7 | - |
| 11 | 42.1 | - |
| 12 (CH3) | 27.9 | 0.95 (s) |
| 13 (CH3) | 25.4 | 1.05 (s) |
| 14 (CH3) | 20.9 | 1.60 (s) |
| 15 (CH3) | 28.2 | 0.98 (s) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Mass Spectrometry
The molecular formula of hirsutene is C15H24, with a molecular weight of 204.35 g/mol . High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
| Parameter | Value |
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| Exact Mass | 204.1878 g/mol |
Biological Activity and Signaling Pathways
Hirsutane sesquiterpenoids, the class of compounds to which hirsutene belongs, have been reported to exhibit a range of biological activities. Several studies have demonstrated the cytotoxic effects of hirsutane derivatives against various cancer cell lines.[3] For instance, some hirsutanols have shown weak to moderate cytotoxicity.[7]
The precise mechanism of action and the specific signaling pathways modulated by hirsutene are not yet well-elucidated. However, the cytotoxic effects of some related natural products are known to be mediated through the induction of apoptosis. It is plausible that hirsutene and its analogues may exert their effects through similar mechanisms, but further research is required to identify their specific molecular targets.
It is important to distinguish hirsutene (a sesquiterpenoid) from hirsutine (B150204) (an indole (B1671886) alkaloid), as the latter has been more extensively studied for its effects on signaling pathways such as NF-κB.[6]
Conclusion
Hirsutene remains a fascinating and important natural product, both from a chemical and biological perspective. This guide has provided a comprehensive overview of its discovery, the intricacies of its biosynthesis, and detailed protocols for its isolation and characterization. The continued exploration of hirsutene and its derivatives holds promise for the discovery of new therapeutic agents. Further research into the specific molecular targets and mechanisms of action of hirsutene will be crucial in realizing its full potential in drug development.
References
- 1. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hirsutene | C15H24 | CID 10442928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. New tricyclic sesquiterpenes from the fermentation broth of Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hirsutane sesquiterpenoids from basidiomycete Pseudohydropus cf. parafunebris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Hirsutane sesquiterpenoids from the marine-derived fungus Chondrostereum sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpenoids and their quaternary ammonium hybrids from the mycelium of mushroom Stereum hirsutum by medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
